ARN726

NAAA inhibition enzyme potency species selectivity

Researchers requiring systemic NAAA inhibition face a critical scaffold choice: β-lactam ARN726 achieves systemic bioavailability via IP/oral routes, unlike topical-only β-lactone analogs (e.g., ARN077). ARN726 is the sole validated precursor for NAAA activity-based protein profiling (ABPP) probes-no alternative scaffold exists for target engagement confirmation. • h-NAAA IC₅₀ = 27 nM; >3,700-fold selectivity over FAAH • Validated in CFA rat arthritis model; elevates PEA/OEA in inflamed tissue • Supplied with batch-specific CoA; -20°C storage; global shipping

Molecular Formula C14H24N2O3
Molecular Weight 268.35 g/mol
Cat. No. B605587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARN726
SynonymsARN0726;  ARN-0726;  ARN 0726;  ARN-726;  ARN 726;  ARN726
Molecular FormulaC14H24N2O3
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCCCOC(=O)NC2CNC2=O
InChIInChI=1S/C14H24N2O3/c17-13-12(10-15-13)16-14(18)19-9-5-4-8-11-6-2-1-3-7-11/h11-12H,1-10H2,(H,15,17)(H,16,18)/t12-/m0/s1
InChIKeyFNLUJRBWJBUJTC-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ARN726: A Selective β-Lactam NAAA Inhibitor for Systemic Anti-Inflammatory Research


ARN726 (4-cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate) is a covalent, β-lactam-based inhibitor of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase responsible for the degradation of endogenous lipid signaling molecules such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA) [1][2]. As a tool compound, ARN726 is distinguished by its systemic activity and its ability to serve as a scaffold for the development of the first activity-based protein profiling (ABPP) probe for NAAA [3]. It is widely used in inflammation and pain research to elevate tissue levels of PEA and OEA, thereby engaging peroxisome proliferator-activated receptor alpha (PPAR-α) pathways.

Why ARN726 Cannot Be Replaced by Other NAAA Inhibitors Like ARN077


NAAA inhibitors are not interchangeable due to critical differences in their chemical scaffolds, which dictate their pharmacokinetic properties, routes of administration, and resulting in vivo pharmacology. ARN726 is a β-lactam derivative that demonstrates systemic activity, making it suitable for intraperitoneal or oral administration in models of systemic inflammation [1]. In contrast, the closely related analog ARN077, a β-lactone, is primarily active via topical application and is used in models of localized pain and dermatitis [2]. Furthermore, ARN726 exhibits a distinct selectivity profile across species and off-target enzymes, as well as a unique role as the parent molecule for ABPP probe development, a feature not shared by other in-class compounds [3]. Substituting ARN726 with a different NAAA inhibitor without careful consideration of these factors will likely lead to experimental failure due to mismatched bioavailability, target engagement, or route of administration requirements.

ARN726 Differentiated Performance: A Quantitative Guide to Selecting the Optimal NAAA Inhibitor


ARN726 vs. ARN077: Species-Specific Potency and Distinct Scaffold Implications

ARN726 exhibits nanomolar potency against both human and rat NAAA with a defined species selectivity ratio. In direct comparison, its β-lactam scaffold confers distinct pharmacokinetic properties relative to ARN077's β-lactone core [1].

NAAA inhibition enzyme potency species selectivity

ARN726 Exhibits High Selectivity Against FAAH, a Key Off-Target in Endocannabinoid Research

ARN726 demonstrates high selectivity for NAAA over fatty acid amide hydrolase (FAAH), a crucial distinction for studies focused on NAAA-mediated PEA/OEA signaling without confounding effects on anandamide degradation [1].

enzyme selectivity FAAH off-target profiling

Systemic Anti-Inflammatory Efficacy of ARN726 in a Rat Model of Rheumatoid Arthritis

In a complete Freund's adjuvant (CFA)-induced rat model of arthritis, systemic administration of ARN726 produced significant, quantifiable reductions in key inflammatory markers and symptoms, confirming its utility as an in vivo probe for NAAA's role in chronic inflammation [1].

in vivo efficacy inflammation arthritis model

ARN726 as the Parent Scaffold for the First NAAA Activity-Based Probe (ABPP)

A derivative of ARN726 was validated as the first activity-based protein profiling (ABPP) probe for NAAA, enabling direct visualization and quantification of active NAAA in cells and tissues [1]. This unique application is not available for other in-class inhibitors like ARN077.

chemical biology ABPP target engagement

ARN726: Optimal Use Cases in Inflammation, Pain, and Chemical Biology Research


Preclinical Research on Systemic Inflammatory and Arthritic Conditions

Based on its validated efficacy in the CFA-induced rat arthritis model [1], ARN726 is the NAAA inhibitor of choice for preclinical studies requiring systemic administration to modulate PEA/OEA signaling in chronic inflammatory diseases. Its high selectivity over FAAH [2] ensures that observed effects are specifically mediated by the NAAA-PPAR-α axis. Researchers should administer ARN726 intraperitoneally or orally to achieve systemic exposure and monitor outcomes such as paw edema, thermal hyperalgesia, and tissue myeloperoxidase activity.

Target Engagement Studies Using ARN726-Derived ABPP Probes

ARN726 is uniquely positioned as the essential scaffold for generating activity-based probes to study NAAA [3]. For any experiment requiring confirmation of NAAA target engagement or quantification of catalytically active enzyme pools in cells or tissues, ARN726-derived probes are the only validated tools. This makes ARN726 a critical reagent for pharmacodynamic studies and for investigating the pathological roles of NAAA in disease models.

In Vitro Studies Requiring Potent and Selective NAAA Inhibition in Human Systems

For cell-based assays using human macrophages or other human-derived cells where NAAA is the primary target, ARN726 provides potent inhibition (human NAAA IC50 = 27 nM) [1] and excellent selectivity over FAAH (>3,700-fold) [2]. This profile makes it ideal for dissecting the specific contributions of NAAA to lipid signaling pathways without confounding effects on the endocannabinoid system. Its use in ex vivo human macrophage assays has been validated [1].

Technical Documentation Hub

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